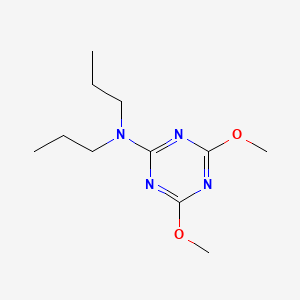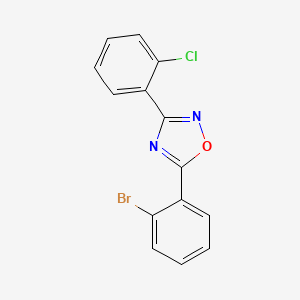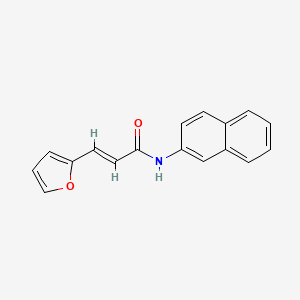
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is widely used in the medical field due to its potent analgesic and anti-inflammatory properties. Diclofenac is synthesized by various methods and has multiple scientific research applications.
科学的研究の応用
Diclofenac has multiple scientific research applications, including the study of pain and inflammation. It has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been used in the treatment of migraine headaches, dysmenorrhea, and postoperative pain. It has been studied for its effects on bone healing, wound healing, and cancer.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has multiple biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the activity of COX enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It has been used in the study of pain and inflammation, and its effects have been well documented. However, diclofenac also has limitations for lab experiments, including its potential toxicity and side effects. It is essential to use diclofenac in controlled settings and to monitor its effects carefully.
将来の方向性
There are several future directions for the study of diclofenac. One area of research is the development of new formulations of diclofenac that are more effective and have fewer side effects. Another area of research is the study of diclofenac in the treatment of cancer and other diseases. Diclofenac has been shown to have anticancer properties, and further research is needed to explore its potential in cancer treatment. Additionally, the study of diclofenac in combination with other drugs may lead to new treatments for pain and inflammation.
合成法
Diclofenac can be synthesized by various methods, including the reaction of 2,4-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-dichlorobenzene with 4-methylphenylacetic acid in the presence of a catalyst. The synthesis of diclofenac is a complex process and requires specialized skills and equipment.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYXSLMYYBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)





![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)


![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
